molecular formula C16H18O3 B14404461 1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene CAS No. 85013-48-5

1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene

Cat. No.: B14404461
CAS No.: 85013-48-5
M. Wt: 258.31 g/mol
InChI Key: WQCLGCCJWXMTPJ-UHFFFAOYSA-N
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Description

1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of an ethoxy group, a phenyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenol with ethyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired ether compound through a nucleophilic substitution mechanism .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as phase transfer catalysts can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Properties

CAS No.

85013-48-5

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

1-[ethoxy(phenyl)methoxy]-4-methoxybenzene

InChI

InChI=1S/C16H18O3/c1-3-18-16(13-7-5-4-6-8-13)19-15-11-9-14(17-2)10-12-15/h4-12,16H,3H2,1-2H3

InChI Key

WQCLGCCJWXMTPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)OC2=CC=C(C=C2)OC

Origin of Product

United States

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